N-butyl-1-(3,4-dimethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
N-butyl-1-(3,4-dimethylphenyl)-5-pyridin-4-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O/c1-4-5-10-22-20(26)18-19(16-8-11-21-12-9-16)25(24-23-18)17-7-6-14(2)15(3)13-17/h6-9,11-13H,4-5,10H2,1-3H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POQWEIJMBOJSHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=C(N(N=N1)C2=CC(=C(C=C2)C)C)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-1-(3,4-dimethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:
Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Substitution Reactions: Introduction of the butyl group and the pyridinyl group can be done through nucleophilic substitution reactions.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods: In an industrial setting, the synthesis may be optimized for large-scale production by using continuous flow reactors and automated systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring.
Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazoles.
Substitution: The compound can participate in various substitution reactions, especially at the pyridinyl and phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed.
Major Products:
Oxidation: Oxidation of the methyl groups can lead to the formation of carboxylic acids.
Reduction: Reduction of the triazole ring can yield dihydrotriazoles.
Substitution: Substitution reactions can produce various derivatives depending on the substituents introduced.
Scientific Research Applications
Anticancer Activity
The compound has shown promise as an anticancer agent. Research indicates that derivatives of triazoles exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study demonstrated that triazole derivatives could inhibit the growth of human lung (A549) and breast (MCF-7) cancer cell lines, with some compounds exhibiting IC50 values in the low micromolar range .
Table 1: Anticancer Activity of Triazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 | 5.0 | Apoptosis induction |
| Compound B | MCF-7 | 2.3 | Cell cycle arrest |
| N-butyl-1-(3,4-dimethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide | WiDr | 4.5 | Inhibition of proliferation |
Allosteric Modulation
The compound has been explored as an allosteric modulator for G protein-coupled receptors (GPCRs), which are critical targets in treating central nervous system disorders. Allosteric modulators can enhance or inhibit receptor activity without directly competing with the endogenous ligand, providing a mechanism for fine-tuning therapeutic effects .
Case Study: Allosteric Modulation of GPCRs
A study highlighted the development of allosteric modulators that target specific GPCRs implicated in CNS disorders. The findings suggest that compounds similar to this compound could be beneficial in reducing side effects associated with traditional agonists .
Antiviral Properties
Recent investigations into N-Heterocycles have identified potential antiviral applications for compounds structurally related to this compound. These compounds have demonstrated efficacy against various viral targets, including reverse transcriptase inhibitors . The structure's ability to engage with viral proteins suggests a pathway for developing new antiviral therapies.
Table 2: Antiviral Activity of Related Compounds
Antiproliferative Mechanisms
The mechanisms through which this compound exerts its anticancer effects include:
- Induction of Apoptosis: Triggering programmed cell death pathways.
- Cell Cycle Arrest: Preventing cancer cells from progressing through the cell cycle.
Allosteric Modulation Mechanisms
In the context of GPCRs:
- Enhanced Signaling: By binding to allosteric sites, it can modulate receptor activity without direct competition with endogenous ligands.
Antiviral Mechanisms
The antiviral properties are primarily attributed to:
- Inhibition of Viral Enzymes: Compounds can interfere with critical enzymes required for viral replication.
Mechanism of Action
The mechanism of action of N-butyl-1-(3,4-dimethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in biological pathways.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
Structural Features
The compound’s structural uniqueness lies in its substitution pattern. Key comparisons include:
Key Observations :
- Aryl Substitutions : The target’s 3,4-dimethylphenyl group provides moderate steric bulk and electron-donating effects compared to halogenated (e.g., 4-chlorophenyl in ) or hydroxylated aryl groups (e.g., 2,4-dihydroxy in ). This may reduce polarity but improve membrane permeability .
- Pyridinyl vs. Other Heterocycles : The pyridin-4-yl group at the 5-position is shared with ’s Hsp90 inhibitors, suggesting a role in target binding via nitrogen lone-pair interactions .
Physicochemical Properties
- Melting Point : Similar triazoles in decompose above 250°C, indicating high thermal stability .
- Solubility : The N-butyl chain likely reduces aqueous solubility relative to sulfonamide derivatives () but improves lipid bilayer penetration .
- LogP : Estimated higher than polar analogs (e.g., ’s 4d) due to the butyl group, aligning with typical drug-like properties.
Biological Activity
N-butyl-1-(3,4-dimethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide (commonly referred to as compound L741-0238) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its chemical characteristics, biological activities, and relevant research findings.
Chemical Characteristics
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Compound ID | L741-0238 |
| Molecular Formula | C20H23N5O |
| Molecular Weight | 349.43 g/mol |
| LogP | 3.6025 |
| Polar Surface Area | 59.794 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
The structure of L741-0238 features a triazole ring which is critical for its biological activity, particularly in interactions with biological targets.
Biological Activity Overview
Research indicates that L741-0238 exhibits a range of biological activities:
-
Anticancer Activity :
- Studies have shown that compounds similar to L741-0238 can inhibit cancer cell proliferation. For instance, the presence of the pyridine moiety and the triazole ring enhances cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
- The structure-activity relationship (SAR) suggests that modifications in the phenyl group can significantly affect anticancer properties. Specifically, compounds with dimethyl substitutions on the phenyl ring showed increased activity .
- Inhibition of Enzymes :
- Potential as Allosteric Modulators :
Case Studies
Several studies have highlighted the biological efficacy of L741-0238 and related compounds:
- Study on Anticancer Properties : A study demonstrated that derivatives of triazole compounds showed significant cytotoxicity against MCF-7 cells with IC50 values in the micromolar range. The presence of specific substituents on the triazole ring was linked to enhanced activity .
- Inhibition Studies : Another research focused on the inhibition of CYP enzymes by triazole derivatives. It was found that certain modifications could lead to selective inhibition patterns, which are crucial for developing targeted therapies against diseases caused by pathogens reliant on these enzymes .
Q & A
Q. What are the optimal synthetic routes for N-butyl-1-(3,4-dimethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide, and how can reaction yields be improved?
The synthesis of triazole carboxamides typically involves multi-step protocols. For analogous compounds, a common approach includes:
- Step 1 : Condensation of substituted aniline derivatives with isocyanides to form carboximidoyl chlorides (e.g., 4-fluoro-N-(4-methylphenyl)benzenecarboximidoyl chloride as in ).
- Step 2 : Cyclization with sodium azide to form the triazole core ().
- Step 3 : Functionalization via coupling reactions (e.g., using EDCI/HOBT for amide bond formation, as in ).
Q. Yield optimization strategies :
Q. What analytical techniques are recommended for structural characterization of this compound?
A combination of spectroscopic and crystallographic methods is critical:
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., pyridinyl and dimethylphenyl groups) and amide linkage ().
- HRMS : High-resolution mass spectrometry for molecular weight validation (e.g., M⁺ ion analysis as in ).
- X-ray crystallography : To resolve stereochemical ambiguities (e.g., single-crystal studies in ).
- IR spectroscopy : Identify carbonyl (C=O) and triazole (C=N) stretches ().
Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s pharmacokinetic properties?
Methodology :
- Derivatization : Synthesize analogs with modified substituents (e.g., replacing N-butyl with cyclopentyl or introducing hydrophilic groups like -OH/-NH₂) to assess solubility and bioavailability ().
- In vitro assays :
- Pharmacokinetic profiling : Conduct rodent studies to evaluate half-life, clearance, and AUC (area under the curve).
Example : highlights how 2-methoxy vs. 2,6-dimethoxyphenyl substituents alter metabolic stability.
Q. How should researchers address contradictory biological data observed for triazole carboxamides in different assay systems?
Case study : If the compound shows high potency in enzyme inhibition assays but low activity in cell-based models:
- Possible causes : Poor cellular uptake, off-target binding, or metabolic instability.
- Resolution steps :
Example : reports divergent activities for pyrazole-3-carboxamides depending on substituent electronic effects.
Q. What computational methods are suitable for predicting the compound’s binding mode to biological targets?
Approach :
- Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs).
- MD simulations : Run 100-ns simulations in explicit solvent to assess binding stability (e.g., water bridges between pyridinyl N and catalytic lysine residues).
- Free energy calculations : Apply MM-PBSA/GBSA to estimate ΔGbinding ().
Validation : Cross-reference computational predictions with mutagenesis data (e.g., alanine scanning of key residues).
Q. How can researchers mitigate crystallization challenges during scale-up synthesis?
Strategies :
- Solvent screening : Test mixtures like ethanol/water or DCM/heptane for optimal crystal nucleation ().
- Seeding : Introduce pre-formed crystals to control polymorph formation.
- Temperature gradients : Slow cooling (0.1°C/min) to enhance crystal lattice integrity ().
Reference : Crystallization of ethyl 5-formyl-1H-triazole-4-carboxylates in .
Data Contradiction Analysis Example
Scenario : Conflicting reports on the compound’s solubility in aqueous vs. lipid-rich media.
- Hypothesis : Aggregation in aqueous buffers due to hydrophobic N-butyl and dimethylphenyl groups.
- Testing :
- Dynamic light scattering (DLS) to detect particle size changes.
- Solubility screening with surfactants (e.g., Tween-80) or cyclodextrins ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
